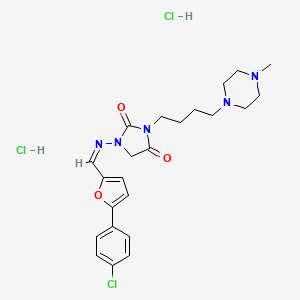

Azimilide (Dihydrochloride)

Description

BenchChem offers high-quality Azimilide (Dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azimilide (Dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H30Cl3N5O3 |

|---|---|

Molecular Weight |

530.9 g/mol |

IUPAC Name |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |

InChI Key |

HHPSICLSNHCSNZ-DSHYBBOZSA-N |

Isomeric SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Synonyms |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Electrophysiological Signature of Azimilide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide dihydrochloride (B599025) is a potent Class III antiarrhythmic agent distinguished by its unique mechanism of action, involving the blockade of multiple cardiac ion channels. This technical guide provides an in-depth exploration of the molecular pharmacology of Azimilide, detailing its primary and secondary mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its electrophysiological effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel antiarrhythmic therapies.

Core Mechanism of Action: A Dual Blocker of Delayed Rectifier Potassium Currents

Azimilide's primary antiarrhythmic effect stems from its ability to block both components of the delayed rectifier potassium current (IK), which are crucial for cardiac repolarization. This dual-blocking action is a key differentiator from many other Class III agents that selectively block only one component.

-

Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): Azimilide potently inhibits the IKr current, which is encoded by the human Ether-à-go-go-Related Gene (hERG). This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby suppressing re-entrant arrhythmias.

-

Blockade of the Slowly Activating Delayed Rectifier Potassium Current (IKs): Uniquely, Azimilide also blocks the IKs current. The combined blockade of both IKr and IKs contributes to a more pronounced and potentially more effective prolongation of the APD.

This dual-channel blockade is the cornerstone of Azimilide's Class III antiarrhythmic activity, leading to a significant delay in cardiac repolarization.

Secondary Mechanisms: Modulating Sodium and Calcium Channels

In addition to its primary effects on potassium channels, Azimilide exhibits inhibitory activity at higher concentrations on other key cardiac ion channels:

-

Inhibition of the L-type Calcium Current (ICaL): Azimilide can block the ICaL, which is responsible for the plateau phase of the cardiac action potential. This effect can contribute to a further modulation of the APD.

-

Inhibition of the Sodium Current (INa): The drug also demonstrates a blocking effect on the cardiac sodium current, which is responsible for the rapid depolarization phase of the action potential.

While these effects are considered secondary due to their lower potency compared to the potassium channel blockade, they may contribute to the overall electrophysiological profile of Azimilide.

Quantitative Data Summary

The following tables summarize the in vitro potency of Azimilide dihydrochloride on various cardiac ion channels, as determined by electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Ion Channel Target | IC50 (µM) | Experimental Conditions |

| Rapid Delayed Rectifier K+ Current (IKr/hERG) | 0.4 - 1.4 | Expressed in Xenopus oocytes or mammalian cell lines; temperature and voltage-dependent |

| Slow Delayed Rectifier K+ Current (IKs) | 2.6 - 3.0 | Expressed in Xenopus oocytes or mammalian cell lines |

| L-type Ca2+ Current (ICaL) | 17.8 | Isolated canine ventricular myocytes |

| Na+ Current (INa) | 19 | Isolated canine ventricular myocytes |

Table 1: Potency of Azimilide Dihydrochloride on Cardiac Ion Channels

Experimental Protocols: Elucidating the Mechanism of Action

The characterization of Azimilide's effects on cardiac ion channels relies heavily on the whole-cell patch-clamp technique . This powerful electrophysiological method allows for the direct measurement of ionic currents across the membrane of isolated cardiomyocytes or cells heterologously expressing specific ion channels.

General Whole-Cell Patch-Clamp Methodology

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles) or a stable cell line (e.g., HEK293) expressing the human ion channel of interest is cultured.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage, and the resulting current flowing through the ion channels is measured.

Solutions

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH adjusted to 7.2 with KOH. Note: Specific ion channel blockers (e.g., tetrodotoxin (B1210768) for INa, nifedipine (B1678770) for ICaL) are added to the extracellular solution to isolate the current of interest.

Specific Voltage-Clamp Protocols

-

Holding Potential: -80 mV.

-

Depolarizing Pulse: Step to +20 mV for 1000 ms (B15284909) to activate and inactivate the channels.

-

Repolarizing Pulse: Step back to -50 mV to record the characteristic "tail current" as channels recover from inactivation and then deactivate. The peak tail current is measured as an index of IKr.

-

Holding Potential: -50 mV.

-

Depolarizing Pulses: A series of long depolarizing steps (e.g., to +50 mV for 2-5 seconds) are applied to elicit the slowly activating IKs current.

-

Tail Current Analysis: The tail current upon repolarization to a more negative potential (e.g., -40 mV) is measured. The slow component of this tail current is attributed to IKs.

-

Holding Potential: -40 mV (to inactivate sodium channels).

-

Depolarizing Pulse: Step to 0 mV for 200 ms. The peak inward current during this pulse represents the L-type calcium current.

-

Holding Potential: -120 mV.

-

Depolarizing Pulse: A rapid step to -20 mV for 50 ms. The large, transient inward current at the beginning of the pulse is the fast sodium current.

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

Azimilide dihydrochloride exhibits a multifaceted mechanism of action, primarily characterized by its potent dual blockade of the IKr and IKs potassium channels. This action is supplemented by weaker inhibitory effects on ICaL and INa at higher concentrations. The comprehensive electrophysiological profiling, made possible through meticulous patch-clamp studies, has provided a clear understanding of its antiarrhythmic properties. This in-depth knowledge is crucial for the continued development and potential clinical application of Azimilide and other novel antiarrhythmic agents.

The Discovery and History of Azimilide Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide (B1662471) dihydrochloride (B599025), a Class III antiarrhythmic agent, emerged from the laboratories of Procter & Gamble Pharmaceuticals as a novel compound with a unique mechanism of action.[1][2] Unlike its predecessors, which primarily targeted the rapid component of the delayed rectifier potassium current (IKr), Azimilide was designed to block both the rapid (IKr) and slow (IKs) components.[2][3] This dual-channel blockade offered the potential for a more potent and sustained antiarrhythmic effect. This technical guide delves into the discovery, history, and core scientific principles of Azimilide dihydrochloride, presenting key data, experimental methodologies, and the logical progression of its development.

Discovery and Development

The development of Azimilide dihydrochloride was driven by the clinical need for safer and more effective treatments for cardiac arrhythmias, particularly atrial fibrillation and the prevention of sudden cardiac death following myocardial infarction.[2] Procter & Gamble's research program identified a class of 4-oxocyclic ureas with antiarrhythmic properties, leading to the synthesis and patenting of Azimilide, with U.S. Patent 5,462,940 being a cornerstone of its intellectual property.[4]

Later in its development, the license for Azimilide was acquired by Blue Ash Pharmaceuticals, a startup co-founded by former Procter & Gamble pharmaceutical veterans, with the aim of continuing its development for patients with implantable cardioverter-defibrillators (ICDs).[5]

Logical Development Pathway

Caption: Logical progression of Azimilide's development.

Mechanism of Action: A Dual-Target Approach

Azimilide's primary mechanism of action is the blockade of both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes.[2][3] This dual blockade prolongs the action potential duration and the effective refractory period of cardiac cells, thereby suppressing arrhythmias.[6] At higher concentrations, Azimilide has also been shown to inhibit L-type calcium currents (ICa) and sodium currents (INa).[7][8]

Signaling Pathway of Azimilide's Action

References

- 1. CN101735205B - Crystalline form V of azimilide dihydrochloride, preparation method and application thereof - Google Patents [patents.google.com]

- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20080182858A1 - Compositions of azimilide dihydrochloride - Google Patents [patents.google.com]

- 5. soapboxmedia.com [soapboxmedia.com]

- 6. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Azimilide Dihydrochloride: A Technical Overview of its Potassium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide (B1662471) dihydrochloride (B599025) is a potent antiarrhythmic agent classified as a Class III drug. Its primary mechanism of action involves the blockade of cardiac potassium channels, which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period.[1][2][3] Unlike many other Class III agents that selectively block a single type of potassium channel, azimilide is distinguished by its ability to inhibit multiple cardiac ion channels, most notably both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][4] This dual-channel blockade contributes to its unique electrophysiological profile and potential therapeutic advantages.[5] This technical guide provides an in-depth analysis of azimilide's potassium channel blocking activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental assessment.

Quantitative Analysis of Channel Blocking Activity

The potency of azimilide's blocking effect on various cardiac ion channels has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below. These values highlight azimilide's potent effect on the key repolarizing potassium currents, IKr and IKs, as well as its effects on other channels at higher concentrations.

| Channel/Current | Reported IC50/Kd | Experimental System | Key Conditions/Notes |

| IKr (hERG) | Kd < 1 µM | Canine Ventricular Myocytes | At -20 mV |

| IKr (hERG) | IC50 = 1.4 µM | Xenopus Oocytes | Stimulation frequency of 0.1 Hz |

| IKr (hERG) | IC50 = 5.2 µM | Xenopus Oocytes | Stimulation frequency of 1 Hz (demonstrating reverse use-dependence) |

| IKs | Kd = 1.8 µM | Canine Ventricular Myocytes | At +30 mV |

| IKs | IC50 = 2.6 µM | Not specified | At 2mM extracellular K⁺ |

| ICa-L (L-type Calcium) | Kd = 17.8 µM | Canine Ventricular Myocytes | At +10 mV |

| INa (Sodium Current) | Kd = 19 µM | Canine Ventricular Myocytes | At -40 mV |

| Ito (Transient Outward) | Kd ≥ 50 µM | Canine Ventricular Myocytes | At +50 mV |

| IK1 (Inward Rectifier) | Kd ≥ 50 µM | Canine Ventricular Myocytes | At -140 mV |

Mechanism of Action: Prolongation of the Cardiac Action Potential

Azimilide exerts its antiarrhythmic effect by modulating the flow of ions during the cardiac action potential. By blocking both IKr and IKs, it delays the repolarization phase (Phase 3), thereby prolonging the overall duration of the action potential. This extended refractory period makes the cardiac tissue less susceptible to premature stimuli that can trigger arrhythmias.[3][5]

Experimental Protocols

The investigation of azimilide's effects on potassium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.[6] This method allows for the precise measurement of ionic currents across the membrane of a single cell under voltage-controlled conditions.

General Methodology: Whole-Cell Patch-Clamp

-

Cell Preparation: Experiments are typically performed on isolated cardiac myocytes (e.g., from canine or guinea pig ventricles) or on mammalian cell lines (e.g., HEK293 or CHO) that are stably transfected to express a specific ion channel of interest, such as the hERG (Kv11.1) channel which conducts the IKr current.

-

Electrode and Solutions: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal (pipette) solution mimicking the intracellular ionic composition.[6] The cell is bathed in an external solution that resembles the extracellular environment.

-

Typical External Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Dextrose; pH adjusted to 7.4.

-

Typical Internal Solution (for K+ currents, in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2.

-

-

Giga-seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance ( >1 GΩ) seal, known as a "giga-seal".[7]

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[8] This allows the amplifier to control the cell's membrane potential and measure the resulting transmembrane currents.

Voltage-Clamp Protocol for IKr (hERG) Assessment

To isolate and measure the IKr current and the effect of azimilide, a specific voltage-clamp protocol is applied. The following is a representative protocol:

-

Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, where the channels are predominantly in a closed state.

-

Depolarizing Step: A depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) is applied for a duration sufficient to cause channel activation and subsequent inactivation.

-

Repolarizing Step (Tail Current): The membrane is then repolarized to a negative potential (e.g., -50 mV). This step elicits a large outward "tail" current as channels recover from inactivation and pass through the open state before deactivating. The peak of this tail current is the primary measure of IKr.

-

Drug Application: The protocol is repeated at a set frequency (e.g., every 5-15 seconds) to establish a stable baseline current. Azimilide is then perfused into the external solution at increasing concentrations, and the reduction in the peak tail current is measured to determine the IC50.

Logical Relationships and Key Characteristics

Azimilide's interaction with potassium channels, particularly hERG, exhibits several key characteristics that are important for understanding its clinical effects and safety profile.

-

Dual Blockade: The primary feature is the blockade of both IKr and IKs. This is distinct from many other Class III agents that are more selective for IKr.[1][2]

-

Reverse Use-Dependence: Azimilide's blockade of hERG channels is more potent at slower stimulation frequencies.[9] As the heart rate increases, the blocking effect diminishes.[9] This is in contrast to "use-dependent" blockers, whose effects are stronger at faster rates.

-

Voltage-Dependence: The degree of channel block can be influenced by the membrane potential.

-

Extracellular K+ Sensitivity: The blocking potency of azimilide on hERG channels can be reduced in the presence of high extracellular potassium concentrations.[9]

Conclusion

Azimilide dihydrochloride is a multi-channel blocking agent with potent inhibitory effects on the primary repolarizing potassium currents, IKr and IKs. Its unique electrophysiological profile, characterized by dual blockade and reverse use-dependence, has been extensively studied using whole-cell patch-clamp techniques. The quantitative data and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to characterize the effects of azimilide and similar compounds on cardiac ion channel function. A thorough understanding of these interactions is critical for both elucidating its therapeutic potential and assessing its cardiac safety profile.

References

- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide - Wikipedia [en.wikipedia.org]

- 4. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]

- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 8. Patch clamp - Wikipedia [en.wikipedia.org]

- 9. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Azimilide's Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide (B1662471) is a Class III antiarrhythmic agent known for its distinct ability to prolong the cardiac action potential duration (APD). This technical guide provides an in-depth analysis of the electrophysiological effects of Azimilide, with a primary focus on its impact on the duration of the cardiac action potential. The document details the underlying molecular mechanisms, presents quantitative data from various preclinical studies, outlines common experimental protocols for assessing these effects, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development and electrophysiology research.

Introduction

The cardiac action potential is a complex and highly regulated process that governs the heart's electrical activity and subsequent mechanical contraction. The duration of this action potential is a critical determinant of the refractory period of cardiac myocytes, and its modulation is a key strategy in the management of cardiac arrhythmias. Azimilide is a potent antiarrhythmic compound that primarily exerts its effect by prolonging the APD. Unlike some other Class III agents that selectively block a single type of potassium channel, Azimilide is distinguished by its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] This dual-channel blockade contributes to its characteristic electrophysiological profile. Preclinical and clinical studies have consistently demonstrated that Azimilide prolongs the cardiac refractory period in a dose-dependent manner, which is manifested as an increase in the action potential duration.[2]

Mechanism of Action

The primary mechanism by which Azimilide prolongs the cardiac action potential duration is through the blockade of voltage-gated potassium channels responsible for the repolarization phase (Phase 3) of the action potential. Specifically, Azimilide targets the delayed rectifier potassium currents, IKr and IKs.[1][2][3]

-

Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): IKr, encoded by the hERG gene, is crucial for the initial phase of repolarization. By blocking IKr channels, Azimilide reduces the outward potassium efflux, thereby slowing down the rate of repolarization and prolonging the APD.[1][4] Azimilide's blockade of IKr has been shown to be potent.[4]

-

Blockade of the Slowly Activating Delayed Rectifier Potassium Current (IKs): IKs contributes to the later phase of repolarization, particularly at slower heart rates. Azimilide's inhibition of IKs further contributes to the overall prolongation of the APD.[1][4]

In addition to its primary effects on IKr and IKs, Azimilide has been shown to have effects on other cardiac ion channels at higher concentrations, including the L-type calcium current (ICa) and the fast sodium current (INa).[1][4] These secondary effects can influence the overall electrophysiological profile of the drug.

Below is a diagram illustrating the signaling pathway of Azimilide's action on the cardiac action potential.

Quantitative Data on Azimilide's Effect on Action Potential Duration

The following tables summarize the quantitative effects of Azimilide on cardiac action potential duration (APD) and its underlying ionic currents from various preclinical studies.

Table 1: Effect of Azimilide on Action Potential Duration (APD) in Canine Cardiac Preparations

| Concentration (µM) | Tissue Type | Parameter | % Change from Control | Reference |

| 1 | Ventricular Myocytes | APD90 | +25% (at 0.33 Hz) | [4] |

| 1 | Ventricular Myocytes | APD90 | +17% (at 1 Hz) | [4] |

| 3 | Purkinje Fibers | APD | +24.1 ± 4.2% | [1] |

| 5 | Ventricular Myocytes | APD90 | Variable (prolongation or shortening) | [4] |

Table 2: Inhibitory Effects of Azimilide on Cardiac Ion Currents in Canine Ventricular Myocytes

| Current | IC50 / Kd (µM) | Reference |

| IKr | < 1 | [4] |

| IKs | 1.8 | [4] |

| ICa | 17.8 | [4] |

| INa | 19 | [4] |

Table 3: Effect of Azimilide on Atrial Effective Refractory Period (AERP) in Dilated Rabbit Atria

| Concentration (µM) | Baseline AERP (ms) | AERP with Azimilide (ms) | Reference |

| 3 | 51 ± 3.0 | 105 ± 9.9 | [5] |

Experimental Protocols

The investigation of Azimilide's effects on cardiac action potential duration typically involves standard electrophysiological techniques performed on isolated cardiac tissues or single myocytes.

Isolated Tissue Preparations (e.g., Papillary Muscle, Purkinje Fibers)

-

Tissue Isolation: Papillary muscles or free-running Purkinje fibers are dissected from the ventricles of animal hearts (e.g., canine, guinea pig, rabbit).

-

Superfusion: The isolated tissue is placed in a tissue bath and superfused with a warmed (typically 37°C), oxygenated Tyrode's solution. The composition of the Tyrode's solution is critical and usually contains (in mM): NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose.

-

Stimulation: The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.

-

Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.

-

Data Acquisition and Analysis: The recorded action potentials are digitized and analyzed to determine parameters such as APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and maximum upstroke velocity (Vmax).

-

Drug Application: After a baseline recording period, Azimilide is added to the superfusion solution at various concentrations to determine its dose-dependent effects.

Isolated Cardiomyocyte Preparations (Patch-Clamp Technique)

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts.

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials from individual myocytes.

-

Pipette Solution: The patch pipette is filled with an internal solution mimicking the intracellular ionic composition.

-

External Solution: The cells are bathed in an external solution similar to the Tyrode's solution used for tissue preparations.

-

-

Voltage-Clamp and Current-Clamp Modes:

-

Voltage-Clamp: This mode is used to measure the effects of Azimilide on specific ionic currents (e.g., IKr, IKs, ICa, INa) by holding the membrane potential at specific voltages and recording the resulting currents.

-

Current-Clamp: This mode is used to record action potentials and assess the effect of Azimilide on APD.

-

-

Drug Application: Azimilide is applied to the external solution via a perfusion system to allow for rapid and controlled drug administration.

Below is a diagram illustrating a typical experimental workflow for assessing the effect of a compound like Azimilide on cardiac action potential duration.

Conclusion

Azimilide prolongs cardiac action potential duration primarily through the blockade of both IKr and IKs potassium channels. This dual-channel blockade results in a dose-dependent increase in APD, a key factor in its antiarrhythmic efficacy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of cardiac electrophysiology. A thorough understanding of Azimilide's mechanism and its effects on the cardiac action potential is essential for its continued investigation and potential therapeutic applications.

References

- 1. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Investigational Studies of Azimilide for Atrial Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide (B1662471) is an investigational Class III antiarrhythmic agent that has been the subject of numerous preclinical and clinical studies for the management of atrial fibrillation (AF). This technical guide provides an in-depth overview of the core investigational studies of Azimilide, with a focus on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols employed in its evaluation. Quantitative data from key clinical trials are summarized in structured tables for comparative analysis. Detailed methodologies for pivotal experiments, including electrophysiological assessments and preclinical animal models, are described to provide a comprehensive resource for researchers in the field of cardiac arrhythmia and drug development.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia, posing a significant clinical challenge and a major risk factor for stroke and heart failure.[1] The management of AF often involves pharmacological interventions aimed at restoring and maintaining sinus rhythm. Azimilide emerged as a novel antiarrhythmic agent with a distinct electrophysiological profile, primarily by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[2][3][4] This dual-channel blockade was hypothesized to offer effective rhythm control with a favorable safety profile. This guide delves into the scientific investigations that have characterized the properties of Azimilide.

Mechanism of Action: Dual Blockade of Delayed Rectifier Potassium Currents

Azimilide's primary mechanism of action lies in its ability to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) by inhibiting key potassium currents involved in repolarization.[5] Unlike many other Class III antiarrhythmics that selectively block IKr, Azimilide exhibits a broader spectrum of activity by also targeting IKs.[2][3][4]

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by Azimilide in cardiac myocytes.

Quantitative Data from Clinical Trials

Multiple clinical trials have investigated the efficacy and safety of Azimilide in patients with atrial fibrillation. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Azimilide in Atrial Fibrillation Clinical Trials

| Trial Name / Identifier | Patient Population | Treatment Arms | Primary Efficacy Endpoint | Results | p-value |

| SVA-3 | 384 patients with a history of symptomatic AF or atrial flutter.[6] | Placebo, Azimilide 50 mg, 100 mg, 125 mg daily.[6] | Time to first symptomatic arrhythmia recurrence.[6] | Hazard Ratio (Placebo:Azimilide 100mg + 125mg): 1.58 (95% CI: 1.15, 2.16).[6] | 0.005[6] |

| NCT00035477 | 446 patients with symptomatic AF requiring cardioversion.[7][8] | Placebo, Azimilide 125 mg daily.[7] | Time to recurrence of AF in patients with structural heart disease (n=314).[7] | Median time to recurrence: 13 days in both groups. Relative Risk (Placebo:Azimilide): 1.104 (95% CI: 0.849, 1.436).[7] | 0.4596[7] |

| ALIVE (AF Sub-study) | 93 post-MI patients with AF at baseline and depressed LV function.[1] | Placebo, Azimilide 100 mg daily.[1] | Onset, termination, and prevalence of AF.[1] | Fewer Azimilide patients developed new-onset AF. More Azimilide patients were in sinus rhythm at 1-year follow-up.[1] | 0.04[1] |

Table 2: Safety Profile of Azimilide in Clinical Trials

| Adverse Event | Trial/Database | Incidence in Azimilide Group | Incidence in Placebo Group | Notes |

| Torsades de Pointes (TdP) | Pooled database of 19 clinical trials (n=5,375 on Azimilide).[9][10] | 1.0% (56 patients) (95% CI: 0.78, 1.35).[9][10] | N/A | Dose-related; tended to occur earlier with a loading regimen.[9][10] |

| Torsades de Pointes (TdP) | SHIELD Trial | 5 patients (75 mg and 125 mg groups combined).[11] | 1 patient.[11] | All cases were terminated by the ICD.[11] |

| Severe Neutropenia | SHIELD Trial | 1 patient (75 mg group).[11] | 0 patients.[11] | Reversible upon drug withdrawal.[11] |

| Common Adverse Events | Pooled data from supraventricular arrhythmia trials.[12] | Headache, asthenia, infection, diarrhea, dizziness.[12] | Approximately equal frequency to placebo.[12] | N/A |

| All-Cause Mortality | ALIVE Trial | No significant difference compared to placebo.[1] | N/A | Azimilide did not increase or decrease mortality risk in post-MI patients.[12] |

Table 3: Pharmacokinetic Properties of Azimilide in Humans

| Parameter | Value | Study Population | Notes |

| Bioavailability | Completely absorbed.[13] | Healthy volunteers. | Not affected by food.[13] |

| Time to Peak Concentration (Tmax) | 7.08 - 7.18 hours (oral).[14] | Healthy male volunteers.[14] | N/A |

| Terminal Half-life (t1/2) | 78.8 hours.[14] | Healthy male volunteers.[14] | Allows for once-daily dosing.[13] |

| Volume of Distribution (Vd) | 13.2 L/kg.[14] | Healthy male volunteers.[14] | N/A |

| Clearance (CL) | 0.143 L/h/kg.[14] | Healthy male volunteers.[14] | Dependent on body weight, gender, and tobacco use.[15] |

| Peak Steady-State Concentration (Cmax,ss) | 186 - 1030 ng/mL (35-200 mg/day).[16] | Healthy male and female volunteers.[16] | Dose-proportional pharmacokinetics.[16] |

| Trough Steady-State Concentration (Cmin,ss) | 108 - 549 ng/mL (35-200 mg/day).[16] | Healthy male and female volunteers.[16] | N/A |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Azimilide.

Electrophysiological Studies: Patch-Clamp Technique

The patch-clamp technique was instrumental in elucidating the ion channel blocking properties of Azimilide.

Objective: To characterize the effects of Azimilide on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes.

Methodology:

-

Cell Preparation: Single ventricular or atrial myocytes were isolated from guinea pigs or canines via enzymatic digestion.[10][17] Human atrial myocytes have also been used in similar studies.[18][19]

-

Recording Configuration: The whole-cell patch-clamp configuration was used to record membrane currents.[10][17]

-

Solutions:

-

Pipette Solution (intracellular): Typically contained a high concentration of potassium (e.g., K-aspartate or KCl), EGTA to buffer calcium, Mg-ATP, and HEPES to maintain pH.

-

Bath Solution (extracellular): A Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.

-

-

Voltage-Clamp Protocols:

-

To Isolate IKr and IKs: Specific voltage protocols were applied to activate and deactivate the currents. A common protocol involves a holding potential of -40 mV to inactivate sodium channels, followed by depolarizing pulses of varying durations and voltages (e.g., to +30 mV) to activate IKr and IKs. The tail currents upon repolarization to -40 mV were measured to quantify the currents.[20]

-

Pharmacological Isolation: To further separate IKr and IKs, specific blockers were used. For instance, IKr was measured in the presence of an IKs blocker, and vice-versa.[20]

-

-

Data Analysis: The concentration-response relationship for Azimilide's block of IKr and IKs was determined by fitting the data to the Hill equation to calculate the IC50 values.[10]

Preclinical Animal Models of Atrial Fibrillation

Canine models have been frequently used to study the in vivo effects of Azimilide on atrial arrhythmias.[2]

Objective: To assess the efficacy of Azimilide in terminating and preventing atrial fibrillation/flutter in a large animal model.

Methodology:

-

Induction of Atrial Fibrillation/Flutter:

-

Right Atrial Enlargement Model: Surgical creation of right atrial enlargement through multiple tricuspid valve biopsies and pulmonary artery banding rendered the atria susceptible to sustained atrial flutter upon electrical stimulation.[13]

-

Rapid Atrial Pacing with Phenylephrine (B352888): A combination of rapid atrial pacing (e.g., at 40 Hz for 20 minutes) and infusion of phenylephrine to increase systemic arterial pressure was used to induce sustained atrial fibrillation.[7]

-

-

Electrophysiological Measurements:

-

Intracardiac Recordings: Multielectrode catheters were placed in the atria to record electrograms and assess atrial effective refractory period (AERP) and conduction velocity.

-

ECG Monitoring: Surface ECG was continuously monitored to document the cardiac rhythm.

-

-

Drug Administration: Azimilide was administered intravenously at varying doses.[13]

-

Efficacy Assessment: The primary endpoints were the termination of ongoing atrial fibrillation/flutter and the prevention of re-induction of the arrhythmia by programmed electrical stimulation.

Clinical Trial Protocol: SVA-3 Study

The Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) was a pivotal trial assessing the dose-response of Azimilide.

Objective: To evaluate the effectiveness of different doses of Azimilide in prolonging the time to symptomatic arrhythmia recurrence in patients with a history of atrial fibrillation or atrial flutter.[6]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[6]

-

Patient Population: 384 patients with a documented history of symptomatic atrial fibrillation or atrial flutter.[6]

-

Randomization and Treatment: Patients were randomly assigned to receive once-daily oral doses of placebo, 50 mg, 100 mg, or 125 mg of Azimilide.[6]

-

Efficacy Endpoint: The primary efficacy endpoint was the time from randomization to the first recurrence of symptomatic atrial fibrillation or atrial flutter.[6]

-

Rhythm Monitoring: Recurrent symptomatic arrhythmias were documented using transtelephonic electrocardiogram (ECG) recordings.[6] Patients were instructed to transmit an ECG upon experiencing symptoms suggestive of an arrhythmia.

-

Statistical Analysis: The primary analysis compared the time to first symptomatic recurrence in the combined Azimilide 100 mg and 125 mg dose groups with the placebo group using the log-rank test.[6] Hazard ratios and 95% confidence intervals were calculated.[6]

Conclusion

The investigational studies of Azimilide have provided valuable insights into the pharmacological management of atrial fibrillation. Its unique mechanism of action, involving the blockade of both IKr and IKs, represented a novel therapeutic approach. While some clinical trials demonstrated a statistically significant prolongation of the time to arrhythmia recurrence, others did not show a clear benefit, particularly in patients with structural heart disease.[6][7] The safety profile of Azimilide is characterized by a low but notable risk of Torsades de Pointes and neutropenia.[9][10][12] The comprehensive data and detailed experimental protocols presented in this guide serve as a critical resource for researchers and drug development professionals, informing future research directions in the quest for safer and more effective antiarrhythmic therapies for atrial fibrillation.

References

- 1. researchgate.net [researchgate.net]

- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Placebo-controlled, randomized clinical trial of azimilide for prevention of ventricular tachyarrhythmias in patients with an implantable cardioverter defibrillator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of the SHock Inhibition Evaluation with Azimilide (SHIELD) study: a novel method to assess antiarrhythmic drug effect in patients with an implantable cardioverter-defibrillator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SHIELD Substudy: Effects of Azimilide on Electrical Storms in ICD Patients [medscape.org]

- 13. Efficacy of azimilide and dofetilide in the dog right atrial enlargement model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transtelephonic ECG Monitoring to Guide Outpatient Antiarrhythmic Drug Therapy in Patients With Non-Permanent Atrial Fibrillation: Efficacy and Safety From a Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The azimilide post-infarct survival evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. trial.medpath.com [trial.medpath.com]

- 17. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]

- 19. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Azimilide (Dihydrochloride) in Ventricular Arrhythmia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azimilide (B1662471) dihydrochloride (B599025) is a potent antiarrhythmic agent that has been the subject of extensive research for its role in managing and preventing ventricular arrhythmias. Classified as a Class III antiarrhythmic, its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration and the effective refractory period. This in-depth technical guide provides a comprehensive overview of Azimilide's core pharmacology, its electrophysiological effects, and its application in preclinical and clinical research of ventricular arrhythmias. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its mechanism and experimental workflows to serve as a valuable resource for researchers and drug development professionals in the field of cardiac electrophysiology.

Introduction

Ventricular arrhythmias are a significant cause of morbidity and mortality, particularly in patients with structural heart disease.[1] The development of effective and safe antiarrhythmic drugs remains a critical area of cardiovascular research. Azimilide emerged as a novel compound distinguished by its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current (IK).[2][3] This dual-channel blockade differentiates it from many other Class III agents that selectively block IKr.[2] This guide explores the multifaceted role of Azimilide in ventricular arrhythmia research, from its fundamental mechanism of action to its evaluation in clinical settings.

Mechanism of Action

Azimilide's primary antiarrhythmic effect stems from its inhibition of the delayed rectifier potassium currents, IKr and IKs, which are crucial for the repolarization phase of the cardiac action potential.[2][3] By blocking these channels, Azimilide delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) of ventricular tissue.[1][4] This prolongation of the refractory period makes the myocardium less susceptible to re-entrant arrhythmias, a common mechanism underlying ventricular tachycardia and fibrillation.[5]

At higher concentrations, Azimilide has also been shown to affect other cardiac ion channels, including the L-type calcium current (ICaL) and the fast sodium current (INa).[5][6] The blockade of these channels can contribute to both its antiarrhythmic and proarrhythmic properties.

Signaling Pathway of Azimilide's Electrophysiological Effects

Caption: Azimilide's primary mechanism of action and its downstream effects.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of Azimilide on Cardiac Ion Channels

| Ion Channel | Species | Preparation | IC50 / Kd (µM) | Reference |

| IKr | Canine | Ventricular Myocytes | < 1 | [6] |

| IKr | Canine | Papillary Muscle | 0.39 | [7] |

| IKs | Canine | Ventricular Myocytes | 1.8 | [6] |

| IKs | Canine | Papillary Muscle | 0.59 | [7] |

| ICaL | Canine | Ventricular Myocytes | 17.8 | [6] |

| ICaL | Canine | Papillary Muscle | 7.5 | [7] |

| INa | Canine | Ventricular Myocytes | 19 | [6] |

Table 2: Summary of Key Preclinical Studies on Azimilide in Ventricular Arrhythmia Models

| Animal Model | Arrhythmia Induction | Azimilide Dosage | Key Findings | Reference |

| Canine | Coronary Artery Ligation/Reperfusion | 6 mg/kg IV + 0.1 mg/kg/min infusion | Suppressed premature ventricular complexes and ventricular fibrillation. | [8] |

| Canine | Post-Myocardial Infarction | 10 mg/kg IV | Protected against spontaneous ventricular fibrillation. | [9] |

| Canine | Programmed Electrical Stimulation in Infarct Border Zone | Not specified | Abolished initiation of sustained ventricular tachycardia and prevented ventricular fibrillation. | [5] |

Table 3: Summary of Key Clinical Trials of Azimilide in Patients with Ventricular Arrhythmias

| Trial Name | Patient Population | Azimilide Dosage | Primary Endpoint | Key Outcomes | Reference |

| SHIELD | ICD Recipients | 75 mg and 125 mg daily | All-cause shocks plus symptomatic VT terminated by ATP | Significant reduction in the primary endpoint with both doses. | [10] |

| ALIVE | Post-Myocardial Infarction with low LVEF | 75 mg and 100 mg daily | All-cause mortality | No statistical difference in all-cause mortality compared to placebo. | [1][11] |

| SHIELD-2 | ICD Recipients with LVEF ≤40% | 75 mg daily | Time to first unplanned cardiovascular hospitalization, ED visit, or CV death | Trial prematurely discontinued; numerical but not statistically significant reductions in endpoints. | [12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording ionic currents from isolated ventricular myocytes to assess the effects of Azimilide.

1. Cell Isolation:

- Ventricular myocytes are enzymatically isolated from the hearts of the chosen animal model (e.g., canine, guinea pig).

- The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.

- The digested tissue is then gently triturated to release individual myocytes.

2. Recording Solutions:

- External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.

- Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10, and GTP 0.1; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

- Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.

- Borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with the internal solution are used.

- The whole-cell configuration of the patch-clamp technique is established by forming a gigaseal between the pipette tip and the cell membrane, followed by rupturing the membrane patch.

- Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

4. Drug Application:

- Azimilide dihydrochloride is dissolved in the external solution to the desired concentrations.

- The drug-containing solution is applied to the myocyte via a perfusion system.

5. Data Analysis:

- Voltage-clamp protocols are applied to elicit specific ionic currents (e.g., voltage steps to activate and inactivate IKr, IKs, ICaL, and INa).

- The peak current amplitudes before and after drug application are measured to determine the percentage of block and to construct dose-response curves for calculating IC50 values.

Experimental Workflow for Patch-Clamp Analysis

Caption: A typical workflow for patch-clamp experiments with Azimilide.

Canine Model of Post-Myocardial Infarction Ventricular Tachycardia

This in vivo model is used to evaluate the efficacy of Azimilide in a clinically relevant setting of ventricular arrhythmias.

1. Surgical Preparation:

- Adult mongrel dogs are anesthetized and instrumented for hemodynamic and electrocardiographic monitoring.

- A left thoracotomy is performed to expose the heart.

- The left anterior descending (LAD) coronary artery is ligated to induce a myocardial infarction.

2. Arrhythmia Induction and Monitoring:

- Several days to weeks after the initial surgery (allowing for the development of a healed infarct), a second procedure is performed.

- Programmed electrical stimulation (PES) is delivered to the ventricle via epicardial or endocardial electrodes to induce sustained ventricular tachycardia (VT).

- Continuous ECG and intracardiac electrograms are recorded to monitor for the induction and termination of arrhythmias.

3. Drug Administration and Efficacy Testing:

- A baseline period of PES is performed to confirm the inducibility of VT.

- Azimilide is administered intravenously as a bolus followed by a continuous infusion.

- After a stabilization period, PES is repeated to assess the effect of Azimilide on VT inducibility.

- The primary endpoint is often the suppression of inducible VT.

Logical Flow of a Canine Post-MI VT Study

Caption: The logical progression of a preclinical study using a canine model.

Proarrhythmic Potential

A critical aspect of antiarrhythmic drug development is the assessment of proarrhythmic risk. For Class III agents like Azimilide, the primary concern is the induction of Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with excessive QT interval prolongation.[1] The incidence of TdP with Azimilide in clinical trials was generally low.[4][10] The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative provides a framework for evaluating the proarrhythmic potential of drugs by integrating data from in vitro ion channel studies, in silico modeling, and in vitro human stem cell-derived cardiomyocyte assays.[13][14][15]

Conclusion

Azimilide dihydrochloride has served as a valuable pharmacological tool in the investigation of ventricular arrhythmias. Its unique dual blockade of IKr and IKs has provided insights into the roles of these currents in both the suppression and genesis of cardiac arrhythmias. While its clinical development has faced challenges, the extensive body of research on Azimilide continues to inform the development of safer and more effective antiarrhythmic therapies. This technical guide provides a consolidated resource for researchers to understand the fundamental properties of Azimilide and to design future investigations into the complex mechanisms of ventricular arrhythmias.

References

- 1. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of azimilide, a new class III antiarrhythmic drug, on reentrant circuits causing ventricular tachycardia and fibrillation in a canine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. The azimilide post-infarct survival evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Results of a curtailed randomized controlled trial, evaluating the efficacy and safety of azimilide in patients with implantable cardioverter-defibrillators: The SHIELD-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Proarrhythmic risk assessment of drugs by dV m /dt shapes using the convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of an In Silico Mechanistic Model for Proarrhythmia Risk Prediction Under the CiPA Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]

Azimilide Dihydrochloride Binding Sites on hERG Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide (B1662471) dihydrochloride (B599025) is a Class III antiarrhythmic agent known for its ability to block multiple cardiac potassium channels, most notably the human Ether-à-go-go-Related Gene (hERG) channel. The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a condition that can increase the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP). Therefore, a thorough understanding of the binding characteristics of compounds like Azimilide to the hERG channel is of paramount importance in drug development for both efficacy and safety assessment. This guide provides a detailed overview of the binding sites of Azimilide on hERG channels, summarizing quantitative data, experimental protocols, and key mechanistic insights.

Quantitative Data on Azimilide-hERG Interaction

The interaction of Azimilide with hERG channels is complex and influenced by several factors, including the channel's conformational state and the frequency of channel activation. The following tables summarize the key quantitative data regarding Azimilide's potency on hERG and other cardiac ion channels.

Table 1: Potency of Azimilide on hERG and Other Cardiac Ion Channels

| Target Channel | Ion Current | Species/Expression System | IC50 / EC50 | Conditions | Reference |

| hERG (Kv11.1) | IKr | Xenopus oocytes | 1.4 µM | 0.1 Hz stimulation | [1][2] |

| hERG (Kv11.1) | IKr | Xenopus oocytes | 5.2 µM | 1 Hz stimulation | [1][2] |

| hERG (Kv11.1) | IKr | CHO-K1 cells | 610 nM | 22°C | [3] |

| hERG (Kv11.1) | IKr | CHO-K1 cells | 560 nM | 37°C | [3] |

| KvLQT1/minK (IKs) | IKs | Canine cardiac myocytes | 0.59 µM | - | [4] |

| L-type Calcium Channel | ICa | Canine cardiac myocytes | 7.5 µM | - | [4] |

Table 2: Key Amino Acid Residues in the hERG Channel Pore and Their Role in Drug Binding

While specific mutagenesis studies definitively identifying the binding site for Azimilide are not extensively detailed in the public literature, the general binding pocket for many hERG blockers is well-characterized. Mutations in the outer mouth and the S5-P extracellular loop of the hERG channel have been shown to reduce or abolish the agonist effect of Azimilide, suggesting these regions are important for the drug's modulatory action.[5] The following residues are known to be critical for the binding of a wide range of hERG-blocking drugs and are presumed to be relevant for Azimilide's interaction.

| Residue | Location | Role in Drug Binding | Reference |

| Threonine 623 (T623) | Pore Helix | Forms part of the binding site for many hERG blockers. | [1][6] |

| Serine 624 (S624) | Pore Helix | Crucial for the binding of several high-affinity hERG inhibitors. | [6][7] |

| Valine 625 (V625) | Pore Helix | Contributes to the hydrophobic environment of the binding pocket. | [1] |

| Glycine 648 (G648) | S6 Domain | Affects the conformation of the inner pore and drug access. | [6] |

| Tyrosine 652 (Y652) | S6 Domain | A key aromatic residue involved in π-stacking interactions with many drugs. | [1][6] |

| Phenylalanine 656 (F656) | S6 Domain | Another critical aromatic residue for hydrophobic and π-stacking interactions. | [1][6] |

Experimental Protocols

The characterization of Azimilide's binding to hERG channels relies on a combination of electrophysiological, molecular, and computational methods.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology.

-

Cell Preparation: hERG channels are heterologously expressed in a suitable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Electrode Placement: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the ionic currents across the entire cell membrane.

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.

-

Drug Application: Azimilide dihydrochloride is perfused into the extracellular solution at various concentrations.

-

Data Analysis: The inhibition of the hERG current by Azimilide is measured, and concentration-response curves are generated to determine the IC50 value.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for drug binding.

-

Mutation Introduction: The DNA sequence of the hERG channel is altered to substitute a specific amino acid with another (commonly alanine, in a process called alanine-scanning mutagenesis).[6]

-

Expression of Mutant Channels: The mutated hERG channel DNA is expressed in a cell line.

-

Electrophysiological Recording: Whole-cell patch-clamp experiments are performed on cells expressing the mutant channels.

-

Comparison with Wild-Type: The IC50 of Azimilide for the mutant channel is compared to that for the wild-type channel. A significant increase in the IC50 for a mutant channel suggests that the mutated residue is important for drug binding.[6][7]

In Silico Docking and Molecular Modeling

Computational methods are employed to predict the binding mode of Azimilide within the hERG channel pore.

-

Homology Modeling: A three-dimensional model of the hERG channel is constructed based on the known crystal structures of related potassium channels.[8]

-

Ligand Preparation: The 3D structure of the Azimilide molecule is generated and optimized.

-

Molecular Docking: A docking algorithm is used to predict the most likely binding poses of Azimilide within the pore of the hERG channel model.[8]

-

Binding Energy Calculation: The binding affinity for different poses is estimated through scoring functions.

-

Molecular Dynamics Simulations: To refine the docked poses and study the dynamics of the drug-channel interaction, molecular dynamics simulations can be performed.[8]

Visualizations

Experimental and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of Azimilide's interaction with hERG channels.

Experimental workflow for hERG blocker characterization.

Azimilide interaction with hERG channel states.

Factors influencing Azimilide's hERG blockade.

Mechanism of Azimilide Binding and hERG Blockade

Azimilide exhibits a complex interaction with the hERG channel, with evidence suggesting it binds to both the open and inactivated states of the channel.[3] The blockade of hERG channels by Azimilide has been shown to be reverse use-dependent, meaning that the apparent affinity and relative block decrease as the frequency of channel activation increases.[1] This is in contrast to many other hERG blockers that show forward use-dependence.

The binding of Azimilide is also influenced by the extracellular potassium concentration; high levels of external potassium have been shown to decrease the blockade of hERG channels by Azimilide.[1] This suggests a potential interaction between potassium ions in the pore and the binding of Azimilide.

Furthermore, Azimilide has been observed to have a dual effect on hERG channels: at more negative potentials, it can augment the current (an "agonist effect"), while at more positive potentials, it inhibits the current.[3] The agonist effect is use-dependent and has been linked to conformational changes in the outer mouth and the extracellular loop connecting the S5 and P regions of the hERG channel.[5]

Conclusion

Azimilide dihydrochloride is a potent blocker of the hERG potassium channel, with its binding and inhibitory effects being intricately linked to the channel's conformational state, activation frequency, and the ionic environment. While the precise amino acid residues that form the definitive binding site for Azimilide are not yet fully elucidated through specific mutagenesis studies, the well-characterized binding pocket of the hERG channel, particularly the aromatic residues Y652 and F656 in the S6 domain and residues in the pore helix, provides a strong framework for understanding its molecular interactions. The reverse use-dependence and dual agonist/antagonist effects of Azimilide highlight its unique pharmacological profile. A continued integrated approach, combining electrophysiology, molecular biology, and computational modeling, will be essential for further refining our understanding of how Azimilide and other drugs interact with the hERG channel, ultimately aiding in the design of safer and more effective cardiovascular therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An amino acid residue whose change by mutation affects drug binding to the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. cris.unibo.it [cris.unibo.it]

- 8. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]

Early Research on Azimilide's Antiarrhythmic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research into the antiarrhythmic properties of Azimilide (B1662471). Azimilide emerged as a novel Class III antiarrhythmic agent with a unique mechanism of action, distinguishing it from its predecessors. This document provides a comprehensive overview of its electrophysiological effects, preclinical efficacy in various animal models, and early clinical findings. Particular emphasis is placed on the quantitative data from these studies and the detailed experimental protocols employed.

Core Mechanism of Action: Dual Blockade of Delayed Rectifier Potassium Currents

Azimilide exerts its primary antiarrhythmic effect by blocking the delayed rectifier potassium currents, which are crucial for cardiac repolarization. Unlike many other Class III agents that selectively block the rapid component of the delayed rectifier current (IKr), Azimilide is distinguished by its ability to block both the rapid (IKr) and the slow (IKs) components.[1][2][3][4] This dual-channel blockade contributes to a more profound and sustained prolongation of the cardiac action potential and refractory period.[5][6]

The action of Azimilide is directed at the ion channels present in both atrial and ventricular myocytes.[6] While its principal targets are IKr and IKs, at higher concentrations, it also exhibits weaker blocking effects on the fast sodium current (INa) and the L-type calcium current (ICa).[7]

Quantitative Analysis of Azimilide's Electrophysiological Effects

The following tables summarize the key quantitative data from early preclinical studies, providing a clear comparison of Azimilide's potency on various ion channels and its effect on cardiac action potential duration.

Table 1: Inhibitory Potency of Azimilide on Cardiac Ion Channels

| Ion Channel | Species/Cell Type | Parameter | Value (µM) | Test Condition |

| IKr (rapidly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | Kd | < 1 | -20 mV |

| IKs (slowly activating delayed rectifier K+ current) | Canine Ventricular Myocytes | Kd | 1.8 | +30 mV |

| ICa (L-type Ca2+ current) | Canine Ventricular Myocytes | Kd | 17.8 | +10 mV |

| INa (fast Na+ current) | Canine Ventricular Myocytes | Kd | 19 | -40 mV |

| IKr (hERG) | Xenopus Oocytes | IC50 | 1.4 | 0.1 Hz |

| IKr (hERG) | Xenopus Oocytes | IC50 | 5.2 | 1 Hz |

| IKs | Canine Ventricular Myocytes | EC50 | 0.59 | N/A |

| IKr | Canine Ventricular Myocytes | EC50 | 0.39 | N/A |

| ICa | Canine Ventricular Myocytes | EC50 | 7.5 | N/A |

| INCX (outward) | Guinea Pig Ventricular Myocytes | IC50 | 45 | N/A |

| INCX (inward) | Guinea Pig Ventricular Myocytes | IC50 | 40 | N/A |

Table 2: Effect of Azimilide on Action Potential Duration (APD) in Canine Ventricular Myocytes

| Azimilide Concentration (µM) | Stimulation Rate (Hz) | APD90 Prolongation (%) |

| 1 | 0.33 | 25 |

| 1 | 1 | 17 |

| 5 | 0.33 | Variable (prolongation in some cells, shortening in others) |

| 5 | 1 | Consistent shortening |

Key Experimental Protocols

This section details the methodologies used in the seminal preclinical studies that characterized the antiarrhythmic properties of Azimilide.

In Vitro Electrophysiology in Isolated Cardiomyocytes

Objective: To determine the effects of Azimilide on individual ion channel currents and action potentials in isolated cardiac cells.

Methodology: Whole-Cell Patch-Clamp Technique

-

Cell Isolation: Single ventricular myocytes were enzymatically isolated from the hearts of adult mongrel dogs or guinea pigs. The hearts were typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix and disperse the individual cells.

-

Solutions:

-

Pipette (Internal) Solution (example): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

-

Bath (External) Solution (example): Tyrode's solution containing (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Glass micropipettes with a resistance of 2-5 MΩ were used to form a high-resistance (gigaohm) seal with the cell membrane.

-

The membrane patch was then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or measurement of the membrane potential (current-clamp).

-

-

Voltage-Clamp Protocols for Specific Currents:

-

IKr: To isolate IKr, cells were typically held at a negative holding potential (e.g., -40 mV) and then depolarized to various test potentials (e.g., -20 mV to +40 mV) for a duration sufficient to activate the current. The characteristic tail current was then measured upon repolarization to a negative potential.

-

IKs: A similar protocol to IKr was used, but often with longer depolarizing pulses to fully activate the slower IKs current. Specific IKr blockers like dofetilide (B1670870) could be used to pharmacologically isolate IKs.

-

-

Data Analysis: Current-voltage (I-V) relationships were plotted, and dose-response curves were generated to calculate IC50 or Kd values for Azimilide's blocking effects. Action potential duration at 90% repolarization (APD90) was measured in current-clamp mode at different stimulation frequencies.

Ex Vivo Electrophysiology in Isolated Perfused Hearts

Objective: To assess the effects of Azimilide on the electrophysiology of the whole heart, including conduction and refractoriness.

Methodology: Langendorff-Perfused Heart Preparation

-

Preparation: Hearts from guinea pigs or rabbits were rapidly excised and mounted on a Langendorff apparatus via aortic cannulation. The hearts were retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.

-

Recording:

-

Monophasic action potentials (MAPs) were recorded from the epicardial surface using specialized MAP catheters to measure action potential duration.

-

A multi-electrode array could be used to map the spread of electrical activation and assess conduction velocity.

-

Volume-conducted electrocardiograms (ECGs) were recorded to measure QT interval and other ECG parameters.

-

-

Experimental Protocol:

-

After a stabilization period, baseline electrophysiological parameters were recorded.

-

Azimilide was then perfused through the heart at increasing concentrations.

-

The effects on APD, effective refractory period (ERP), and QT interval were measured at each concentration.

-

In Vivo Arrhythmia Models

Objective: To evaluate the efficacy of Azimilide in preventing and terminating arrhythmias in a living animal model.

Methodology: Canine Model of Myocardial Infarction and Ventricular Tachycardia

-

Surgical Procedure: A myocardial infarction was created in adult mongrel dogs, typically by ligating the left anterior descending coronary artery. This creates a substrate for reentrant ventricular arrhythmias.

-

Arrhythmia Induction: Several days after the infarction, programmed electrical stimulation (PES) was used to induce ventricular tachycardia (VT). This involved delivering a series of precisely timed electrical stimuli to the ventricle to initiate a reentrant circuit.

-

Drug Administration: Azimilide was administered intravenously or orally, and its effect on the inducibility and characteristics of VT was assessed.

-

Data Collection: Intracardiac electrograms and surface ECGs were continuously monitored to record the occurrence, duration, and rate of arrhythmias.

Visualizing the Impact of Azimilide

The following diagrams illustrate the key concepts related to Azimilide's mechanism of action and the experimental workflows used in its early evaluation.

Early Clinical Insights

Phase I clinical trials in healthy volunteers confirmed that Azimilide prolongs the QT and QTc intervals on the electrocardiogram in a dose-dependent manner.[8][9] Subsequent Phase II and III trials investigated the efficacy of Azimilide in patients with both supraventricular arrhythmias (SVA), such as atrial fibrillation, and ventricular tachyarrhythmias.[2][10]

In patients with a history of atrial fibrillation or atrial flutter, Azimilide (at doses of 100 mg and 125 mg once daily) was shown to significantly prolong the time to the first symptomatic recurrence of the arrhythmia compared to placebo.[2][11] However, some studies in specific patient populations with structural heart disease did not demonstrate a significant reduction in arrhythmia recurrence.[12]

For ventricular arrhythmias, the AzimiLide post-Infarct surVival Evaluation (ALIVE) trial was a large study that investigated the effect of Azimilide on mortality in high-risk patients following a myocardial infarction.[13] While the trial did not show a statistically significant difference in all-cause mortality between the Azimilide and placebo groups, it did suggest a reduction in the incidence of new-onset atrial fibrillation.[10]

Conclusion

The early research on Azimilide established it as a potent Class III antiarrhythmic agent with a distinctive mechanism of action involving the blockade of both IKr and IKs potassium channels. Preclinical studies robustly demonstrated its ability to prolong cardiac repolarization and effectively suppress both atrial and ventricular arrhythmias in various animal models. While early clinical trials showed promise in the management of supraventricular arrhythmias, its role in preventing sudden cardiac death in high-risk post-myocardial infarction patients was not definitively established. This body of research laid a critical foundation for understanding the therapeutic potential and limitations of dual-channel blocking antiarrhythmic agents.

References

- 1. Nature of inducible ventricular tachyarrhythmias in a canine chronic myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Symptoms at the time of arrhythmia recurrence in patients receiving azimilide for control of atrial fibrillation or flutter: results from randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stork: Azimilide for atrial fibrillation: clinical trial results and implications [storkapp.me]

- 8. mdpi.com [mdpi.com]

- 9. The Power of Phase I Studies to Detect Clinical Relevant QTc Prolongation: A Resampling Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of changes in frequency on guinea pig ventricular action potential duration and on QT interval under different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase I thorough QT/QTc study evaluating therapeutic and supratherapeutic doses of avacopan in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azimilide Dihydrochloride in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azimilide (B1662471) dihydrochloride (B599025) is a Class III antiarrhythmic agent known to prolong the cardiac action potential duration, a key mechanism for treating cardiac arrhythmias.[1][2] This effect is primarily achieved by blocking specific potassium channels involved in cardiac repolarization.[1][2] Notably, Azimilide is distinguished from many other Class III agents by its dual blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3] Understanding the precise interaction of Azimilide with these and other cardiac ion channels is crucial for both basic research and drug safety assessment. Patch-clamp electrophysiology is the gold-standard technique for characterizing these interactions at the ionic current level.[4][5]

These application notes provide a detailed protocol for utilizing Azimilide dihydrochloride in whole-cell patch-clamp experiments to characterize its effects on key cardiac ion channels.

Mechanism of Action

Azimilide's primary mechanism of action is the blockade of voltage-gated potassium channels responsible for cardiac repolarization.[2] It exhibits inhibitory activity against both IKr (encoded by the hERG gene) and IKs.[1][2] At higher concentrations, Azimilide can also affect other cardiac ion channels, including L-type calcium channels (ICa) and sodium channels (INa).[6][7] This multi-channel activity contributes to its overall electrophysiological profile.[7]

Data Presentation: Quantitative Effects of Azimilide Dihydrochloride on Cardiac Ion Channels

The following table summarizes the reported potency of Azimilide dihydrochloride on various cardiac ion channels, as determined by patch-clamp studies. These values are essential for designing experiments and interpreting results.